Enantiomeric Excess (ee) and Optical Purity of (R)-(-)-4-Methyl-2-pentanol
Commercial (R)-(-)-4-methyl-2-pentanol is supplied with a verified enantiomeric excess (ee) of 99% (GLC), confirming its high optical purity [1]. In contrast, the racemic mixture (CAS 108-11-2) by definition has an ee of 0%, containing an equimolar mixture of (R)- and (S)-enantiomers. The (S)-enantiomer (CAS 14898-80-7) is also available in high enantiomeric purity (≥99%), but with an opposite optical rotation of +21° (neat) . This quantifies the stereochemical homogeneity of the (R)-enantiomer and serves as a critical specification for procurement in stereoselective applications.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥99% ee (GLC) |
| Comparator Or Baseline | Racemic 4-methyl-2-pentanol: 0% ee; (S)-(+)-4-Methyl-2-pentanol: ≥99% ee (GLC) |
| Quantified Difference | 99 percentage point increase in ee relative to racemate |
| Conditions | Gas-liquid chromatography (GLC) with a chiral stationary phase |
Why This Matters
A high and verifiable ee is the foundational requirement for any chiral building block; procurement based on this specification ensures the stereochemical integrity of subsequent synthetic steps, which is essential for reproducible R&D and manufacturing of single-enantiomer pharmaceuticals.
- [1] Sigma-Aldrich. (n.d.). (R)-(−)-4-Methyl-2-pentanol, 97%, optical purity 99% (ee) (GLC) (Product No. 558052). Technical Datasheet via Chembase. View Source
